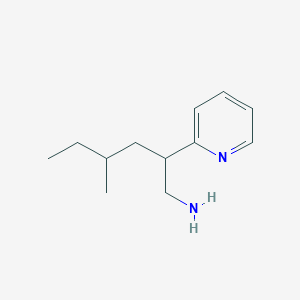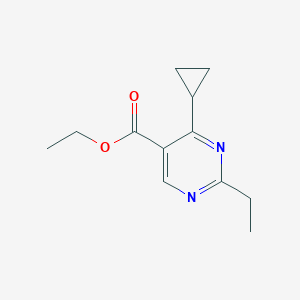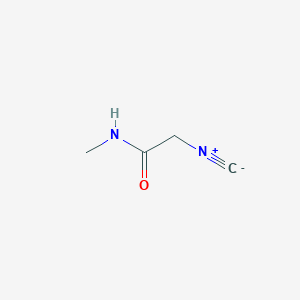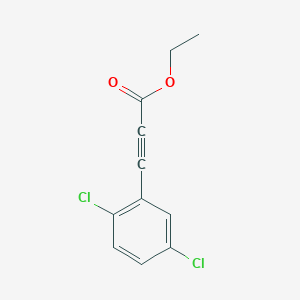
3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, featuring an amino group and a hydroxyl group attached to a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylpyridine as the primary starting material.
Amination: The pyridine ring undergoes amination to introduce the amino group at the 3-position.
Hydroxylation: The propyl chain is then hydroxylated to introduce the hydroxyl group at the 1-position.
The reaction conditions for these steps often involve the use of reagents such as sodium hydride (NaH) and methyl iodide (MeI) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for substitution reactions often involve the use of strong bases like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a secondary or tertiary amine .
Applications De Recherche Scientifique
3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor in drug development.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-propanol: Lacks the pyridine ring and methyl group, making it less complex.
6-Methylpyridine: Does not have the amino and hydroxyl groups, limiting its reactivity.
3-Amino-3-(6-methylpyridin-2-yl)propan-1-ol: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups on a propyl chain attached to a methyl-substituted pyridine ring.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-amino-1-(6-methylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-7-2-3-8(6-11-7)9(12)4-5-10/h2-3,6,9,12H,4-5,10H2,1H3 |
Clé InChI |
UFSQYTPRWOAHBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-amine](/img/structure/B13161306.png)




![Spiro[4.5]decane-6-sulfonyl chloride](/img/structure/B13161339.png)
![3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13161345.png)
![tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13161350.png)




![{[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13161390.png)
